Glycyl-dl-serine

Descripción general

Descripción

Glycyl-dl-serine is a dipeptide composed of glycine and dl-serine It is a zwitterionic compound, meaning it contains both positive and negative charges within the same molecule

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glycyl-dl-serine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents, such as dicyclohexylcarbodiimide, to facilitate the formation of the peptide bond between glycine and dl-serine. The reaction typically occurs in an organic solvent like dimethylformamide, with the addition of a coupling agent such as N-hydroxysuccinimide to improve the efficiency of the reaction .

Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis. Enzymes like serine hydroxymethyltransferase can catalyze the formation of serine from glycine and formaldehyde. This method is advantageous due to its high specificity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Glycyl-dl-serine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group of serine can be oxidized to form a ketone.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can react with the amino group under mild conditions.

Major Products:

Oxidation: Formation of keto-serine derivatives.

Reduction: Formation of hydroxy-serine derivatives.

Substitution: Formation of substituted serine derivatives.

Aplicaciones Científicas De Investigación

Biochemical Applications

Glycyl-dl-serine is involved in several biochemical processes, primarily due to its role as a dipeptide. It acts as an intermediate in protein metabolism and can influence various physiological functions.

Neuroprotective Effects

Recent studies indicate that this compound may exhibit neuroprotective properties similar to those of its constituent amino acids. For instance, L-serine has been shown to have a protective effect against excitotoxicity in neurons by activating glycine receptors, which are crucial for maintaining neuronal health .

Case Study: Neuroprotection in Animal Models

- Study : In a mouse model of cerebral ischemia, L-serine supplementation demonstrated significant neuroprotective effects by reducing neuronal apoptosis .

- Dosage : Administered at 200 mg/kg over several weeks.

- Outcome : Improved neuronal survival and function post-injury.

Pharmaceutical Applications

This compound is investigated for its potential use in pharmaceuticals, particularly in formulations aimed at treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for drug development targeting central nervous system conditions.

Table 1: Potential Pharmaceutical Applications of this compound

Cosmeceutical Applications

This compound is also explored in the field of cosmetics and skincare. Its moisturizing properties can enhance skin hydration and elasticity, making it a valuable ingredient in topical formulations.

Case Study: Skin Hydration

- Study : A clinical trial assessed the effects of this compound in a moisturizing cream.

- Outcome : Participants reported improved skin hydration levels after four weeks of use.

Analytical Applications

The compound is utilized in analytical chemistry, particularly in proton magnetic resonance studies to investigate interactions between amino acids and dipeptides. This application aids in understanding the structural dynamics of peptides in biological systems.

Table 2: Analytical Uses of this compound

Mecanismo De Acción

The mechanism of action of glycyl-dl-serine involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes like serine hydroxymethyltransferase, which catalyzes the conversion of serine to glycine and vice versa. This reaction is crucial for the synthesis of nucleotides and other biomolecules . Additionally, this compound can influence protein folding and stability by acting as a flexible linker in engineered proteins .

Comparación Con Compuestos Similares

- Glycyl-dl-threonine

- Glycyl-dl-valine

- Glycyl-dl-methionine

Comparison: Glycyl-dl-serine is unique due to the presence of the hydroxyl group in the serine residue, which imparts additional reactivity and hydrogen-bonding capability compared to other glycyl peptides. This makes it particularly useful in applications requiring specific interactions and stability .

Actividad Biológica

Glycyl-dl-serine (Gly-dl-Ser) is a dipeptide composed of glycine and serine, with a chemical formula of C₅H₁₀N₂O₄ and a molecular weight of approximately 146.15 g/mol. This compound is of significant interest in biochemical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and notable research findings.

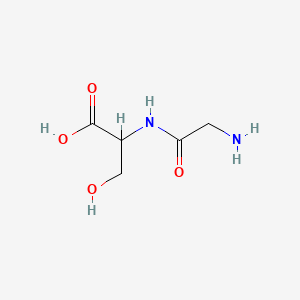

Chemical Structure and Properties

This compound contains a hydroxyl group from serine, which enhances its solubility and reactivity in biological systems. Its structure allows it to participate in various biochemical processes, making it an intriguing subject for scientific investigation.

| Property | Value |

|---|---|

| Chemical Formula | C₅H₁₀N₂O₄ |

| Molecular Weight | 146.15 g/mol |

| Solubility | High (due to hydroxyl group) |

The biological activity of this compound is primarily attributed to its interactions with various biological receptors and enzymes. Notably, it has been studied for its role in modulating NMDA receptors in the brain, where D-serine acts as a co-agonist, enhancing receptor activity. This interaction is crucial for synaptic plasticity, learning, and memory formation .

Key Mechanisms:

- NMDA Receptor Modulation : this compound enhances NMDA receptor activity by binding to the glycine site, facilitating neurotransmission.

- Metal Ion Complexation : The compound can form complexes with metal ions, which may influence its biological roles.

Biological Activities

Research indicates that this compound exhibits several biological activities that may be beneficial in therapeutic contexts:

- Neurotransmission : Its role as a co-agonist at NMDA receptors suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and depression.

- Antitumor Activity : Studies have shown that glycyl-tRNA synthetase (GRS), related to this compound, can suppress tumor growth by inducing apoptosis in cancer cells through ERK signaling pathways . This indicates a broader potential for this compound in cancer therapy.

- Cell Signaling : The compound may act as a signaling molecule influencing various physiological processes.

Case Studies and Research Findings

Several studies have explored the effects of this compound on different biological systems:

- Neuroprotective Effects : In research involving animal models, this compound was found to enhance cognitive functions by improving synaptic plasticity through NMDA receptor modulation.

- Tumor Suppression : A study demonstrated that GRS could significantly inhibit the growth of tumors expressing high levels of ERK activation when administered in vivo, highlighting its potential as an anticancer agent .

Applications

This compound has diverse applications across various fields:

- Pharmaceuticals : Potential therapeutic agent for neuropsychiatric disorders.

- Biochemistry : Used as a model compound for studying peptide bond formation and stability.

- Research : Investigated for its role in neurotransmission and cellular signaling pathways.

Propiedades

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCRXDTUTZHDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80988392 | |

| Record name | N-(2-Amino-1-hydroxyethylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

687-38-7, 7361-43-5, 82660-87-5, 2789-31-3 | |

| Record name | Glycylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=687-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycyl-DL-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC524160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC523194 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC163326 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxyethylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-DL-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycyl-D,L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Glycyl-DL-serine?

A1: While the provided abstracts don't explicitly state the molecular formula and weight, this compound, being a dipeptide composed of glycine and serine, has the molecular formula C5H10N2O4 and a molecular weight of 162.15 g/mol.

Q2: How does the structure of this compound relate to its behavior in solution?

A2: [] Proton magnetic resonance studies show that this compound, like other glycine-containing dipeptides, exhibits two distinct chemical shifts for the protons of its constituent amino acids in solution. This suggests the presence of two magnetically non-equivalent sites in solution, highlighting the influence of its structure on its solution behavior. You can learn more about this in the study "Proton Magnetic Resonance Studies of Dipeptides" [].

Q3: How does the hydrolysis of this compound differ in pure water compared to acidic solutions?

A3: [] this compound hydrolyzes significantly faster in pure water compared to its hydrolysis rate in 0.5 N hydrochloric acid. This is surprising considering the generally accepted role of acidic environments in peptide bond cleavage. The researchers propose that this accelerated hydrolysis in water might be due to the O → N migration of the glycyl residue in this compound, forming an O-peptide intermediate. For a deeper dive into this unique hydrolytic behavior, refer to the research paper "Untersuchungen über die Kinetik der Spaltung von Di- und Tripeptiden" [].

Q4: Does this compound play a role in bacterial nutrition?

A4: [] Yes, this compound has been shown to restore growth in Leuconostoc mesenteroides cultures experiencing growth inhibition due to low L-serine levels combined with the antagonistic effects of L-alanine, L-threonine, and glycine. This suggests that dipeptides like this compound might be involved in distinct metabolic pathways for this organism. The paper "EFFECT OF PEPTIDES AND AMINO ACIDS IN THE SERINE NUTRITION OF LEUCONOSTOC MESENTEROIDES" [] delves into the nutritional aspects of this compound in bacterial cultures.

Q5: What spectroscopic techniques have been used to analyze this compound?

A5: [, ] Proton Magnetic Resonance (PMR) spectroscopy has been extensively employed to characterize this compound. This technique revealed the presence of two magnetically non-equivalent sites in solution, offering insights into its structural conformation []. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-transform Infrared Spectroscopy (FTIR) identified this compound within complex mixtures extracted from Aspergillus niger [].

Q6: Are there any studies on the thermodynamic properties of this compound?

A6: Yes, several studies have investigated the thermodynamic properties of this compound in solution. Researchers have determined partial molar volumes of this compound at different temperatures [, ], explored the thermodynamic characteristics of its protolytic equilibria [], and analyzed its partial molar heat capacities in aqueous solutions []. These studies provide valuable insights into the behavior of this compound in various conditions.

Q7: Has this compound been implicated in any studies involving metal complexation?

A7: [] Yes, research indicates that copper(II)-Glycyl-DL-serine complexes exhibit specific coordination selectivity when interacting with other amino acids. This selectivity might have implications for understanding metal ion interactions with peptides in biological systems. Further details on this coordination behavior can be found in the study "COORDINATION SELECTIVITY IN THE MIXED-LIGAND FORMATION OF COPPER(II)-GLYCYL-DL-SERINE WITH SOME AMINO ACIDS" [].

Q8: What information is available on the crystal structure of this compound?

A8: [] Research has determined the unit-cell dimensions and space groups for this compound crystals. This structural information is crucial for understanding its solid-state properties and potential applications. Details on its crystallographic data are available in the study "Unit‐cell dimensions and space groups of synthetic peptides. I. Glycyl‐l‐tyrosine, Glycyl‐l‐tyrosine hydrochloride, glycyl‐dl‐serine and glycyl‐dl‐leucine" [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.